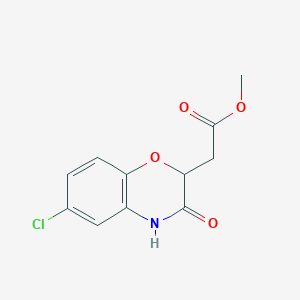

Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Electron Ionization (EI) : Molecular ion peak at m/z 255.65 ([M]⁺).

- Fragmentation pattern: Loss of -OCH3 (m/z 223) and subsequent cleavage of the benzoxazinone ring.

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 3.93 (s, -OCH3), δ 7.42 (aromatic H) | |

| 13C NMR | δ 169.8 (ester C=O) | |

| IR | 1725 cm⁻¹ (C=O) | |

| MS | m/z 255.65 ([M]⁺) |

Properties

IUPAC Name |

methyl 2-(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4/c1-16-10(14)5-9-11(15)13-7-4-6(12)2-3-8(7)17-9/h2-4,9H,5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOULAOXZGSIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401001 | |

| Record name | Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104662-84-2 | |

| Record name | Methyl (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Key Intermediates

2.1 Synthesis of N-substituted 2-(6-chlorophenoxy)acetamide

- Starting from 6-chlorophenol, the reaction with N-substituted 2-chloroacetamide is carried out in acetonitrile solvent.

- Potassium carbonate (K2CO3) acts as a base to facilitate nucleophilic substitution.

- The reaction mixture is refluxed for 3 to 6 hours.

- After completion, the solvent is evaporated under reduced pressure, and the residue is extracted with ethyl acetate.

- The organic layer is washed with brine and dried over anhydrous magnesium sulfate (MgSO4).

- Final evaporation yields the crude N-substituted 2-(6-chlorophenoxy)acetamide intermediate.

Reaction conditions summary:

| Step | Reagents/Conditions | Time | Temperature |

|---|---|---|---|

| Nucleophilic substitution | 6-chlorophenol, N-substituted 2-chloroacetamide, K2CO3, CH3CN | 3–6 h | Reflux |

| Work-up | Evaporation, extraction with ethyl acetate | — | Room temperature |

Construction of the Benzoxazinone Core via Smiles Rearrangement

- The N-substituted 2-(6-chlorophenoxy)acetamide intermediate is treated with cesium carbonate (Cs2CO3) in dimethylformamide (DMF).

- The reaction is refluxed for 3 to 5 hours to promote intramolecular cyclization through a Smiles rearrangement mechanism, forming the 2H-1,4-benzoxazin-3(4H)-one skeleton.

- After reaction completion, the solvent is removed under vacuum, and the residue is extracted with ethyl acetate.

- The organic phase is washed with brine, dried over MgSO4, and purified by silica gel column chromatography.

Reaction conditions summary:

| Step | Reagents/Conditions | Time | Temperature |

|---|---|---|---|

| Smiles rearrangement | Cs2CO3, DMF | 3–5 h | Reflux |

| Work-up | Extraction, drying, chromatography | — | Room temperature |

Esterification to Form Methyl Acetate Derivative

- The benzoxazinone intermediate bearing a free hydroxyl or amine group at position 2 is subjected to esterification.

- This is typically accomplished by reaction with methyl chloroacetate or chloroacetyl chloride in the presence of a base such as potassium carbonate.

- The reaction is performed in dichloromethane (CH2Cl2) at low temperature (0–5°C) to control the reaction rate and minimize side reactions.

- After completion, the mixture is extracted with ethyl acetate, washed, dried, and concentrated to yield the methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate product.

Reaction conditions summary:

| Step | Reagents/Conditions | Time | Temperature |

|---|---|---|---|

| Esterification | Methyl chloroacetate or chloroacetyl chloride, K2CO3, CH2Cl2 | Variable | 0–5°C |

| Work-up | Extraction, drying, evaporation | — | Room temperature |

Representative Synthetic Route (Summary Table)

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-substituted 2-(6-chlorophenoxy)acetamide | 6-chlorophenol, N-substituted 2-chloroacetamide, K2CO3, CH3CN, reflux 3–6 h | 70–85 | Base-mediated nucleophilic substitution |

| 2 | 6-chloro-2H-1,4-benzoxazin-3(4H)-one | Cs2CO3, DMF, reflux 3–5 h | 65–80 | Smiles rearrangement cyclization |

| 3 | This compound | Methyl chloroacetate or chloroacetyl chloride, K2CO3, CH2Cl2, 0–5°C | 60–75 | Esterification under mild conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzoxazinones, including methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate, exhibit anticancer properties. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, the structural modifications of benzoxazinones can enhance their interaction with biological targets involved in cancer progression .

Antimicrobial Properties

Benzoxazinone derivatives have been evaluated for their antimicrobial activity. The introduction of chlorine substituents has been linked to increased efficacy against certain bacterial strains. This makes this compound a candidate for further development as an antimicrobial agent .

Agricultural Applications

Herbicides and Pesticides

Compounds like this compound are being studied for their potential use as herbicides. The benzoxazinone structure is known to possess phytotoxic properties that can inhibit the growth of weeds without adversely affecting crops. This selectivity is vital for developing sustainable agricultural practices .

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Ukrainets et al. (2019) | Anticancer | Methyl derivatives showed significant inhibition of cancer cell proliferation. |

| TCI Chemicals (2020) | Herbicide | Demonstrated effective weed control with minimal crop damage in field trials. |

| Sigma-Aldrich Research (2021) | Material Science | Enhanced thermal stability in polymer composites containing benzoxazinone derivatives. |

Mechanism of Action

The mechanism of action of Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- Methyl 6-chloro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-carboxylate

- 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid

Uniqueness

Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate is unique due to its specific structural features, such as the presence of a chlorine atom and a benzoxazine ring. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development.

Biological Activity

Methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate, a derivative of benzoxazine, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.

Molecular Characteristics:

- CAS Number: 104662-84-2

- Molecular Formula: C10H10ClN O3

- Molecular Weight: 227.64 g/mol

- Melting Point: Approximately 174°C

Structural Formula:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Antibacterial Activity:

Research indicates that this compound shows considerable effectiveness against various strains of bacteria. For instance:

- E. coli: Minimum Inhibitory Concentration (MIC) values around 0.0195 mg/mL.

- Bacillus mycoides: MIC values as low as 0.0048 mg/mL.

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways, contributing to its antibacterial efficacy .

Antifungal Activity:

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans and other fungal strains. The observed MIC values for these fungi range from 0.005 to 0.039 mg/mL, indicating a potent antifungal effect .

Anticancer Potential

The anticancer potential of this compound has been explored in several studies focusing on its ability to inhibit human topoisomerase I, an enzyme critical for DNA replication and repair.

Mechanism of Action:

The compound acts as a topoisomerase I inhibitor, stabilizing the enzyme-DNA complex and preventing proper DNA replication. This mechanism was confirmed through relaxation assays and intercalation studies which showed that the compound does not act as a traditional intercalator but rather interferes with enzyme-substrate binding .

Case Studies:

- Study on Topoisomerase Inhibition: A study identified that derivatives similar to this compound exhibited IC50 values significantly lower than traditional chemotherapeutic agents like camptothecin, suggesting a promising avenue for cancer treatment .

- Genotoxicity Assessment: In genotoxicity assays, several derivatives were evaluated for their potential to induce mutations or DNA damage in bacterial models. Some compounds showed notable genotoxic effects at micromolar concentrations .

Summary of Findings

| Biological Activity | MIC Values | Mechanism |

|---|---|---|

| Antibacterial against E. coli | 0.0195 mg/mL | Disruption of cell wall synthesis |

| Antifungal against C. albicans | 0.0048 mg/mL | Inhibition of fungal metabolic pathways |

| Topoisomerase I inhibition | IC50 < 0.034 mM | Stabilization of enzyme-DNA complex |

Q & A

Q. What synthetic methodologies are optimal for preparing methyl (6-chloro-2H-1,4-benzoxazin-3(4H)-one-2-yl) acetate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via catalytic hydrogenation of nitro-precursors. For example, methyl 2-(5-fluoro-2-nitrophenoxy)acetate was reduced using Raney Nickel (5% w/w catalyst) under 5 MPa H₂ pressure in methanol at 70–90°C for 4 hours, achieving 92.4% yield . Alternative routes involve nitroreductases (e.g., NfsA/B from E. coli) to convert intermediates like ethyl 2-(2’-nitrophenoxy)acetate into benzoxazinone derivatives under mild enzymatic conditions . Key factors affecting yield include catalyst type, solvent polarity, and reaction time.

Q. How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer: Structural confirmation requires multi-technique validation:

- X-ray crystallography : Resolves bond angles and crystal packing (e.g., 6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives crystallize in monoclinic systems) .

- NMR : Key signals include the methyl ester (δ ~3.7 ppm for OCH₃) and benzoxazinone carbonyl (δ ~170 ppm in ¹³C NMR) .

- IR : Stretching bands for C=O (1740–1680 cm⁻¹) and C-Cl (750–550 cm⁻¹) confirm functional groups .

Q. What biological activities are associated with this compound, and how are they assayed?

Methodological Answer: Benzoxazinones exhibit plant defense properties. Bioassays include:

- Insect resistance studies : Sesamia nonagrioides larvae exposed to maize leaves treated with DIMBOA (a structural analog) showed reduced feeding, quantified via HPLC-measured metabolite levels .

- Antimicrobial assays : Disk diffusion or microdilution methods evaluate inhibition zones against phytopathogens.

Advanced Research Questions

Q. What enzymatic pathways are involved in the degradation or modification of this compound?

Methodological Answer: CYP450 monooxygenases (e.g., CYP71C1) catalyze hydroxylation reactions in benzoxazinone metabolism. In vitro assays using recombinant enzymes and NADPH cofactors monitor product formation via LC-MS/MS (e.g., detection of 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one with m/z 194.1) . Kinetic parameters (Km, Vmax) are determined using Michaelis-Menten plots .

Q. How can metabolic pathways of this compound be traced in plant models?

Methodological Answer: Stable isotope labeling (e.g., ¹³C/¹⁵N) combined with LC-MS/MS tracks metabolic flux. For example, 7-Cl-DIBOA-Glc, a glucosylated derivative, was identified in Acanthus ebracteatus using high-resolution MS and NMR . Tissue-specific extraction protocols (e.g., methanol/water gradients) minimize artifact formation during metabolite profiling .

Q. What computational approaches predict the compound’s reactivity or bioactivity?

Methodological Answer:

Q. How are analytical methods optimized for quantifying this compound in complex matrices?

Methodological Answer:

Q. What stability challenges arise during storage, and how are they mitigated?

Methodological Answer: Degradation studies under accelerated conditions (40°C/75% RH) reveal hydrolysis of the ester group as the primary degradation pathway. Stabilization strategies include:

Data Contradiction Analysis

Example: Discrepancies in reported bioactivity may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.